3-(2-methyl-3-furanyl)-4-(2-methylphenyl)-1H-1,2,4-triazole-5-thione
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Overview
Description
3-(2-methyl-3-furanyl)-4-(2-methylphenyl)-1H-1,2,4-triazole-5-thione is a member of triazoles.
Scientific Research Applications
Chemical Synthesis and Modifications
1,2,4-Triazole-3-thione derivatives, including compounds like 3-(2-methyl-3-furanyl)-4-(2-methylphenyl)-1H-1,2,4-triazole-5-thione, are the focus of active scientific research due to their practical value in various fields. A study by Holovko-Kamoshenkova et al. (2020) highlights their use in pharmacy, agrochemistry, and photography. Their research emphasizes the development of new synthesis methods for these compounds and their strategic modification to enhance biological activity (Holovko-Kamoshenkova, Korol, Slivka, & Lendel, 2020).
Antioxidant Properties
The antioxidant properties of triazole-5-thiones have been explored. Tumosienė et al. (2014) synthesized a series of S-substituted derivatives and found that certain compounds demonstrated significant free radical scavenging activity, with one showing superior antioxidant activity compared to an antibiotic control (Tumosienė, Jonuškienė, Kantminienė, & Beresnevičius, 2014).
Antimicrobial Activity
Siwek et al. (2009) evaluated the antimicrobial activity of 4-aryl-3-(2-methyl-furan-3-yl)-Δ2-1,2,4-triazole-5-thiones, finding them to possess significant antimicrobial properties. This research underlines the potential of triazole-5-thione derivatives in developing new antimicrobial agents (Siwek, Wujec, Stefanska, & Paneth, 2009).
Agricultural Applications
Zhang et al. (2002) synthesized 3-(2-furanyl)-6-aryl-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles and noted that most of the compounds showed significant growth-promoting effects on mung bean radicles, indicating potential agricultural applications (Zhang, Zhang, Chen, Lei, Nan, Chen, & Zhang, 2002).
Spectroscopic and Structural Studies
Studies by Liu et al. (1999) and Süleymanoğlu et al. (2017) have focused on the structural and spectroscopic characterization of triazole-5-thione derivatives. These investigations provide valuable insights into their molecular structures, which are essential for understanding their chemical properties and potential applications (Liu, Chantrapromma, Raj, Fun, Zhang, Xie, Tian, & Ni, 1999); (Süleymanoğlu, Ustabaş, Direkel, Alpaslan, & Ünver, 2017).
Properties
Molecular Formula |
C14H13N3OS |
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Molecular Weight |
271.34g/mol |
IUPAC Name |
3-(2-methylfuran-3-yl)-4-(2-methylphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C14H13N3OS/c1-9-5-3-4-6-12(9)17-13(15-16-14(17)19)11-7-8-18-10(11)2/h3-8H,1-2H3,(H,16,19) |
InChI Key |
XDQUTAWHIOBCFQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N2C(=NNC2=S)C3=C(OC=C3)C |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NNC2=S)C3=C(OC=C3)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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